Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h13-14,17H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRXMHYPIOUDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572211 | |

| Record name | tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206274-13-7 | |

| Record name | tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and development. This document details the core chemical principles, experimental protocols, and quantitative data associated with its synthesis.

Introduction

This compound is a disubstituted piperidine derivative featuring a Boc-protected nitrogen and a cyclohexylamino group at the 4-position. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The Boc protecting group allows for selective manipulation of the piperidine nitrogen, making this compound a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The most direct and widely employed method for the synthesis of this target molecule is the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone) with cyclohexylamine.

Synthesis Route: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. The reaction proceeds in two main stages: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.

For the synthesis of this compound, the reaction involves the nucleophilic attack of cyclohexylamine on the carbonyl group of N-Boc-4-piperidone. This is followed by dehydration to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.

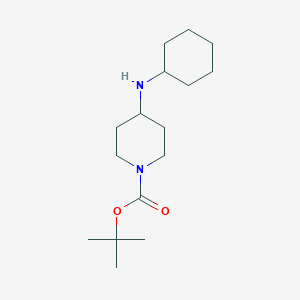

Caption: Overall synthesis scheme for this compound.

Choice of Reducing Agent

Several reducing agents can be employed for reductive amination, with the choice depending on the substrate's reactivity and the presence of other functional groups. For this synthesis, mild and selective hydride reagents are preferred to avoid the reduction of the starting ketone.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations.[1][2][3] It is a mild reducing agent that is particularly effective for the reduction of iminium ions in the presence of aldehydes and ketones.[2][3] Its lower reactivity prevents the premature reduction of the starting N-Boc-4-piperidone. Reactions with STAB are typically performed in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[1][3]

-

Sodium cyanoborohydride (NaBH₃CN): Another commonly used reagent, it is effective at a pH range where the iminium ion is readily formed.[4] However, it is highly toxic and generates hydrogen cyanide under acidic conditions, necessitating careful handling.

-

Sodium borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting ketone. Therefore, a two-step process is often required where the imine is pre-formed before the addition of NaBH₄.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the reductive amination of N-Boc-4-piperidone. The data is based on a representative protocol adapted from a similar synthesis and general principles of reductive amination.[5]

| Parameter | Value | Reference |

| Reactants | ||

| N-Boc-4-piperidone | 1.0 eq | [5] |

| Cyclohexylamine | 1.0 - 1.2 eq | [5] |

| Sodium Triacetoxyborohydride | 1.2 - 1.5 eq | [5] |

| Solvent | 1,2-Dichloroethane (DCE) | [2] |

| Temperature | Room Temperature | [5] |

| Reaction Time | 12 - 24 hours | [5] |

| Typical Yield | 70 - 85% | [6] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride. This protocol is adapted from a procedure for the reductive amination of N-Boc-4-piperidone with aniline.[5]

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

-

Cyclohexylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add cyclohexylamine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An increase in temperature may be observed.

-

Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

References

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

"Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate" CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. Due to the absence of a specific CAS number in publicly available databases, this guide focuses on its synthesis, key physicochemical properties of related compounds, and its potential applications in drug discovery and development.

Chemical Identity and Properties

While a specific CAS number for this compound has not been identified in the conducted searches, its chemical structure and properties can be inferred from its constituent parts and analogous compounds.

Structure:

Physicochemical Properties (Predicted and Inferred from Analogs):

The properties of this compound are expected to be similar to other N-Boc protected 4-aminopiperidine derivatives. A summary of key data for related compounds is presented in Table 1.

| Property | Tert-butyl 4-aminopiperidine-1-carboxylate[1] | Tert-butyl 4-(methylamino)piperidine-1-carboxylate[2] | Tert-butyl 4-(propylamino)piperidine-1-carboxylate |

| CAS Number | 87120-72-7 | 147539-41-1[2] | 301225-58-1 |

| Molecular Formula | C10H20N2O2 | C11H22N2O2[2] | C13H26N2O2 |

| Molecular Weight ( g/mol ) | 200.28 | 214.30[2] | 242.36 |

| Appearance | Not specified | Not specified | Not specified |

| Solubility | Not specified | Not specified | Not specified |

Table 1: Physicochemical Data of Structurally Related Compounds

Synthesis

The most direct and widely employed method for the synthesis of this compound is through the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) with cyclohexylamine. This reaction is a cornerstone of medicinal chemistry for the formation of C-N bonds.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of ketones.[3][4]

Materials:

-

Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

-

Cyclohexylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Acetic Acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

-

To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane or 1,2-dichloroethane (approximately 0.1-0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexylamine (1.0-1.2 equivalents).

-

(Optional) Add a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise over 15-30 minutes. The reaction is often mildly exothermic.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow:

Figure 2: Experimental Workflow for Reductive Amination.

Applications in Drug Discovery and Development

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization at other positions of the molecule.

This compound serves as a key intermediate in the synthesis of more complex molecules. The secondary amine can be further derivatized, for example, through acylation, alkylation, or arylation, to generate a library of compounds for screening against various biological targets.

While no specific biological activity or involvement in signaling pathways for this exact compound has been found in the performed searches, its structural motifs are present in compounds with a wide range of activities, including but not limited to:

-

Opioid Receptor Modulators: The 4-aminopiperidine core is central to the structure of fentanyl and its analogs.[5]

-

Kinase Inhibitors: Piperidine derivatives are frequently used in the design of inhibitors for various kinases involved in cancer and inflammatory diseases.

-

GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors, which are important drug targets.

-

Antiviral and Antifungal Agents: The 4-aminopiperidine moiety has been incorporated into molecules with demonstrated antimicrobial properties.[6]

Signaling Pathways

Currently, there is no specific information available in the searched literature linking this compound to any particular signaling pathway. Its utility lies as a synthetic intermediate, and the biological activity of its downstream products would determine their interaction with cellular signaling cascades.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential in drug discovery. Its synthesis via reductive amination is a robust and well-established method. While specific data for this compound is limited, the prevalence of the 4-aminopiperidine scaffold in pharmaceuticals underscores its importance as a building block for the development of novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted.

References

- 1. tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate | C13H24N2O2 | CID 2769591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide: Molecular Weight of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a key parameter for researchers and scientists engaged in drug development and chemical synthesis. Accurate molecular weight is fundamental for stoichiometric calculations in experimental protocols, analytical characterization, and pharmacokinetic modeling.

Molecular Structure and Formula

This compound is a chemical compound with a piperidine core structure. It features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a cyclohexylamino substituent at the 4-position. The molecular formula for this compound is determined to be C₁₆H₃₀N₂O₂ .

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula. The standard atomic weights of carbon, hydrogen, nitrogen, and oxygen are utilized for this calculation.

The contribution of each element to the total molecular weight is detailed in the table below.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 16 | 12.011 | 192.176 |

| Hydrogen | H | 30 | 1.008 | 30.240 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 282.428 |

Based on the summation of the atomic weights, the molecular weight of this compound is 282.428 g/mol .

Experimental Protocols

Accurate determination of molecular weight in a laboratory setting is crucial for compound verification. High-resolution mass spectrometry (HRMS) is the primary experimental technique for this purpose.

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of this compound in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Ionization: Introduce the sample solution into the ESI source. The compound will be ionized, typically forming the protonated molecule [M+H]⁺.

-

Mass Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum, ensuring high resolution and mass accuracy.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The measured m/z value will be used to calculate the experimental monoisotopic mass of the neutral molecule. This experimental value should be compared to the theoretical monoisotopic mass calculated from the molecular formula (C₁₆H₃₀N₂O₂) for verification.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight from the compound's molecular formula.

Caption: Molecular Weight Calculation Workflow.

Structural Analogs of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a versatile scaffold with demonstrated activity across various biological targets. This document delves into the synthesis, structure-activity relationships (SAR), and experimental evaluation of these compounds, offering valuable insights for researchers in drug discovery and development.

Core Structure and Therapeutic Potential

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The parent compound, this compound, and its analogs have been investigated for a range of therapeutic applications, including antifungal, cognition-enhancing, anti-HIV, analgesic, and anti-obesity activities. The diversity of their biological effects stems from the ability to readily modify the substituents on both the piperidine nitrogen and the 4-amino group, allowing for the fine-tuning of their pharmacological profiles.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of 4-aminopiperidine derivatives is highly dependent on the nature of the substituents at the 1- and 4-positions of the piperidine ring. The following tables summarize the quantitative data for various structural analogs, highlighting key SAR trends.

Antifungal Activity

Analogs of the 4-aminopiperidine core have shown potent antifungal activity, primarily by inhibiting ergosterol biosynthesis.[1] The SAR suggests that a combination of a benzyl or phenylethyl group at the piperidine nitrogen (R1) and a long alkyl chain at the 4-amino group (R2) is beneficial for activity.

| Compound | R1 | R2 | MIC (µg/mL) vs. C. albicans |

| 1 | Benzyl | n-Dodecyl | 1-2 |

| 2 | Phenethyl | n-Dodecyl | 1-2 |

| 3 | Benzyl | n-Octyl | 8-16 |

| 4 | Benzyl | Cyclohexyl | >64 |

Data extracted from Martres et al., 2020.[1]

CCR5 Antagonism for HIV-1 Entry Inhibition

4-Substituted-4-aminopiperidine derivatives have been developed as CCR5 antagonists, which block the entry of HIV-1 into host cells.[2] The key structural features for potent CCR5 antagonism often include a piperazino-piperidine amide structure.

| Compound | R (at piperidine-4-position) | R' (piperazino-amide moiety) | IC50 (nM, Calcium Mobilization) |

| Sch-350634 analog | Methyl | Complex amide | Potent (specific value not provided) |

| Piperidine-4-carboxamide analog | H | 4-(7-chloroquinolin-4-yl)piperazin-1-yl | 692 |

Data from He et al., 2013 and Deng et al., 2004.[2][3]

Opioid Receptor Binding for Analgesia

The 4-anilinopiperidine scaffold is a well-established core for potent opioid analgesics, with fentanyl and its analogs being the most prominent examples. The affinity for the µ-opioid receptor is sensitive to substitutions on the piperidine nitrogen and the anilino group.[4]

| Compound | R1 (on piperidine N) | R2 (on anilino N) | Analgesic Potency (Morphine = 1) |

| Fentanyl | Phenethyl | Propanoyl | ~100-200 |

| Sufentanil | Thienylethyl | Propanoyl | ~500-1000 |

| Alfentanil | 4-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | Propanoyl | ~20-30 |

| Lofentanil | Phenethyl | Propanoyl (with 3-methyl on piperidine) | ~210 |

Data from Yaksh et al., 1986.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs and their biological evaluation.

General Synthesis of 4-Aminopiperidine Analogs

A common and efficient method for the synthesis of 4-aminopiperidine derivatives is through reductive amination of a 1-substituted-4-piperidone.[1]

Protocol: Reductive Amination

-

Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or dichloroethane (DCE) (0.1-0.2 M), add the desired primary amine (e.g., cyclohexylamine) (1.0-1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Biological Assays

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.[2][5]

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR5 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a binding buffer such as 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA, pH 7.4.

-

Competition Assay: In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]MIP-1α or [3H]Maraviroc) and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on voltage-gated calcium channels.[6][7]

Protocol:

-

Cell Culture: Use a cell line stably expressing the human N-type calcium channel (Cav2.2), such as HEK293 cells.

-

Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.

-

Pipette Solution (Intracellular): A typical solution contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

-

External Solution (Extracellular): A typical solution contains (in mM): 130 TEA-Cl, 10 BaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.

-

Recording: Obtain a whole-cell recording configuration. Hold the cell at a holding potential of -80 mV. Elicit calcium currents by depolarizing voltage steps (e.g., to +10 mV for 200 ms).

-

Compound Application: Apply the test compound at various concentrations to the cell via a perfusion system.

-

Data Analysis: Measure the peak current amplitude before and after compound application. Generate a concentration-response curve to determine the IC50 value.

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) through the activation of the melanocortin-4 receptor (MC4R).[8][9][10]

Protocol:

-

Cell Culture: Use a cell line expressing the human MC4R, such as HEK293 or CHO cells.

-

cAMP Measurement Kit: Utilize a commercially available cAMP assay kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.

-

Assay Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

-

-

Data Analysis: Generate a concentration-response curve to determine the EC50 value for cAMP production.

This assay determines the effect of a compound on the ergosterol content of fungal cells.[11][12]

Protocol:

-

Fungal Culture: Grow a susceptible fungal strain (e.g., Candida albicans) in a suitable liquid medium.

-

Compound Treatment: Add the test compound at various concentrations to the fungal cultures and incubate for a defined period (e.g., 16-24 hours).

-

Sterol Extraction:

-

Harvest the fungal cells by centrifugation.

-

Saponify the cell pellet with alcoholic potassium hydroxide.

-

Extract the non-saponifiable lipids (including ergosterol) with an organic solvent like n-heptane.

-

-

Ergosterol Quantification:

-

Analyze the extracted lipids by spectrophotometry by scanning the absorbance between 230 and 300 nm. Ergosterol has a characteristic four-peaked spectrum.

-

Alternatively, use a more sensitive method like gas chromatography-mass spectrometry (GC-MS) for quantification.

-

-

Data Analysis: Calculate the percentage of ergosterol inhibition at each compound concentration compared to a vehicle-treated control. Determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the structural analogs of this compound.

References

- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 2. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Patch Clamp Protocol [labome.com]

- 7. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]

- 8. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate. Due to the limited availability of directly published data for this specific molecule, this document outlines a highly probable synthetic route via reductive amination and presents a detailed, predicted spectroscopic profile based on the analysis of structurally related compounds. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the synthesis, purification, and characterization of this and similar N-substituted piperidine derivatives. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including tert-butyl 4-aminopiperidine-1-carboxylate, N-cyclohexylpiperidine, and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | br s | 2H | Piperidine H-2ax, H-6ax |

| ~2.85 | m | 2H | Piperidine H-2eq, H-6eq |

| ~2.60 | m | 1H | Piperidine H-4 |

| ~2.45 | m | 1H | Cyclohexyl H-1 |

| ~1.90 | m | 2H | Piperidine H-3ax, H-5ax |

| ~1.85 | m | 2H | Cyclohexyl H-2ax, H-6ax |

| ~1.70 | m | 2H | Cyclohexyl H-2eq, H-6eq |

| ~1.60 | m | 1H | Cyclohexyl H-4ax |

| 1.46 | s | 9H | tert-butyl |

| ~1.20 | m | 4H | Cyclohexyl H-3ax, H-5ax, H-3eq, H-5eq |

| ~1.10 | m | 2H | Piperidine H-3eq, H-5eq |

| ~1.05 | m | 1H | Cyclohexyl H-4eq |

| ~1.00 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~154.9 | C=O (carbamate) |

| ~79.5 | C(CH₃)₃ |

| ~57.0 | Cyclohexyl C-1 |

| ~52.0 | Piperidine C-4 |

| ~43.0 | Piperidine C-2, C-6 |

| ~33.5 | Cyclohexyl C-2, C-6 |

| ~32.0 | Piperidine C-3, C-5 |

| 28.4 | C(CH₃)₃ |

| ~26.0 | Cyclohexyl C-4 |

| ~25.0 | Cyclohexyl C-3, C-5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3320 | Weak-Medium | N-H stretch |

| 2925, 2855 | Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1450 | Medium | C-H bend |

| ~1245 | Strong | C-N stretch |

| ~1165 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 283.24 | [M+H]⁺ |

| 227.18 | [M - C₄H₈ + H]⁺ |

| 183.19 | [M - Boc + H]⁺ |

| 57.07 | [C₄H₉]⁺ |

Synthetic Protocol

The synthesis of this compound is most readily achieved through the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with cyclohexylamine.

Materials

-

tert-Butyl 4-oxopiperidine-1-carboxylate

-

Cyclohexylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane, add cyclohexylamine (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz NMR spectrometer.

-

Sample Preparation : Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation : Place a small amount of the purified product directly onto the ATR crystal.

-

Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Sample Preparation : Prepare a dilute solution of the purified product in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition : Analyze the sample in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualizations

The following diagrams illustrate the synthetic pathway and the general analytical workflow for the characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: General workflow for spectroscopic analysis.

"Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate" solubility profile

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is a chemical intermediate that may be synthesized for use in the development of new pharmaceutical agents or other chemical products. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and overall developability. Poor solubility can lead to significant challenges in preclinical and clinical development. Therefore, a thorough understanding and characterization of a compound's solubility is paramount.

This guide presents standardized methods for determining the solubility of a compound like this compound in various solvents, which is essential for its progression through the development pipeline.

Quantitative Solubility Data

Quantitative solubility data is crucial for comparing the solubility of a compound in different solvents and under various conditions. The following table provides a template for summarizing such data. Researchers can populate this table with experimental results.

Table 1: Quantitative Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Water | 25 | Thermodynamic | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Thermodynamic | ||

| 0.1 N HCl (pH 1.2) | 25 | Thermodynamic | ||

| Methanol | 25 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | ||

| Acetonitrile (ACN) | 25 | Thermodynamic | ||

| Water | 37 | Thermodynamic | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 37 | Thermodynamic |

Experimental Protocols

The following sections describe detailed methodologies for determining the thermodynamic and kinetic solubility of a compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for determining this value.[1][2][3][4][5]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Methanol)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh an excess amount of the solid compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[1][2]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

-

Quantification: Analyze the clear filtrate using a validated HPLC method to determine the concentration of the dissolved compound. A standard curve of the compound in the same solvent should be prepared for accurate quantification.

-

Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Thermodynamic Solubility Experimental Workflow

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO).[1][6][7][8][9] This method is often used in high-throughput screening during early drug discovery.[1][7]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

-

Filtration plate or centrifuge

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Plate Setup: Add a small volume of the DMSO stock solution to the wells of a 96-well plate.

-

Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

-

Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature.[1]

-

Precipitate Detection/Separation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. Increased light scattering indicates the formation of a precipitate.

-

Direct UV Assay: Separate the precipitate by filtration or centrifugation.

-

-

Quantification:

-

Nephelometry: The solubility is the highest concentration at which no significant increase in light scattering is observed compared to a control.

-

Direct UV Assay: Measure the UV absorbance of the clear filtrate/supernatant and determine the concentration using a standard curve.

-

Logical Flow of a Kinetic Solubility Assay

Signaling Pathways and Biological Context

As of the date of this publication, there is no specific information in the public domain linking this compound to any particular signaling pathways. This compound is likely utilized as a building block in the synthesis of more complex molecules. The biological activity and, consequently, any interaction with signaling pathways would be a characteristic of the final molecule synthesized from this intermediate.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility of this compound. By employing the detailed experimental protocols for thermodynamic and kinetic solubility, researchers can generate the critical data necessary for informed decision-making in the drug discovery and development process. The provided templates and diagrams serve as practical tools to guide experimentation and data presentation. Accurate and comprehensive solubility data is a cornerstone of successful chemical and pharmaceutical development.

References

- 1. enamine.net [enamine.net]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. evotec.com [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Navigating the Synthesis and Supply of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. Due to its limited commercial availability as a stock chemical, this guide focuses on its efficient synthesis from readily available starting materials, alongside detailed experimental protocols and expected analytical data. This document serves as a practical resource for researchers requiring this compound for their synthetic endeavors.

Sourcing and Physicochemical Properties

Direct commercial suppliers for this compound are not readily identifiable, suggesting it is primarily available through custom synthesis. The key precursor, tert-butyl 4-aminopiperidine-1-carboxylate (CAS: 87120-72-7), is widely available from numerous chemical suppliers.

A comprehensive list of potential custom synthesis providers and suppliers of the starting material is detailed in the accompanying tables.

Table 1: Commercial Availability of Key Reagents

| Compound Name | CAS Number | Representative Suppliers | Notes |

| tert-butyl 4-aminopiperidine-1-carboxylate | 87120-72-7 | Sigma-Aldrich, TCI, Combi-Blocks | Readily available in various quantities. |

| Cyclohexanone | 108-94-1 | Major chemical suppliers | Standard laboratory reagent. |

| Sodium triacetoxyborohydride | 56553-60-7 | Major chemical suppliers | Common reducing agent for reductive amination. |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₆H₃₀N₂O₂ |

| Molecular Weight | 282.43 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |

| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 4.05-3.95 (br m, 2H), 2.85-2.75 (m, 2H), 2.50-2.40 (m, 1H), 1.95-1.85 (m, 2H), 1.80-1.00 (m, 15H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | Estimated δ (ppm): 154.9, 79.2, 56.5, 50.3, 43.5, 33.5, 32.1, 28.4, 26.1, 25.0 |

| Mass Spectrometry (ESI+) | m/z: 283.2 [M+H]⁺, 305.2 [M+Na]⁺ |

| IR Spectroscopy (thin film) | ν (cm⁻¹): ~3300 (N-H stretch), 2925, 2850 (C-H stretch), 1685 (C=O, carbamate), 1165 (C-O stretch) |

Synthetic Approach: Reductive Amination

The most direct and efficient method for the synthesis of this compound is the reductive amination of tert-butyl 4-aminopiperidine-1-carboxylate with cyclohexanone. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride.

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis and purification of the title compound.

Materials and Equipment

-

tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Reaction Procedure

-

To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane.

-

Stir the solution until the starting material is fully dissolved.

-

Add cyclohexanone (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.

-

Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours).

Work-up and Purification

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Caption: Experimental workflow for synthesis and purification.

Biological Context and Applications

While specific biological data for this compound is not extensively published, the N-Boc-4-aminopiperidine scaffold is a privileged structure in medicinal chemistry. Derivatives have been explored for a wide range of biological targets.

-

GPCR Ligands: The piperidine core is a common feature in ligands for G-protein coupled receptors.

-

Enzyme Inhibitors: Functionalized aminopiperidines can serve as key intermediates in the synthesis of various enzyme inhibitors.

-

Ion Channel Modulators: The lipophilic cyclohexyl group combined with the polar amine functionality may be suitable for interacting with ion channel proteins.

The availability of a straightforward synthetic route to this compound opens avenues for its incorporation into diverse molecular scaffolds for the exploration of new chemical space in drug discovery programs.

Caption: Potential applications in drug discovery.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The provided experimental protocol is a general guideline and may require optimization.

The Pivotal Role of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate and its Analogs in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of the tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate scaffold as a versatile building block in contemporary drug discovery. While specific data on the title compound is limited in publicly available literature, this guide will delve into the broader class of tert-butyl 4-(substituted-amino)piperidine-1-carboxylates, for which a wealth of information exists. This class of compounds has proven instrumental in the development of a diverse range of therapeutic agents, from central nervous system (CNS) modulators to kinase inhibitors. This guide will provide a comprehensive overview of their synthesis, structure-activity relationships (SAR), and applications, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Synthesis and Chemical Properties

The synthesis of this compound and its analogs is most commonly achieved through a reductive amination reaction. This versatile and widely used method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) with a primary amine, in this case, cyclohexylamine, in the presence of a reducing agent.

A general synthetic workflow for this transformation is depicted below:

Caption: General Synthetic Scheme for this compound.

The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is crucial in this synthetic strategy. It serves to deactivate the nitrogen, preventing its participation in undesired side reactions, and can be readily removed under acidic conditions to allow for further functionalization at this position. This strategic use of a protecting group is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.

Applications in Medicinal Chemistry

The tert-butyl 4-(substituted-amino)piperidine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid piperidine core serves as a valuable scaffold for orienting substituents in three-dimensional space, allowing for precise interactions with biological targets.

Central Nervous System (CNS) Agents

Derivatives of 4-aminopiperidine have a long history in the development of CNS-active drugs. The piperidine moiety is a common feature in molecules targeting a variety of CNS receptors, including opioid and dopamine receptors.

A notable example is the use of the closely related analog, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP), as a key intermediate in the synthesis of fentanyl and its potent analgesic derivatives.[1] This underscores the importance of this scaffold in the development of opioid receptor modulators.

Furthermore, modifications of the 4-amino substituent have led to the discovery of potent and selective ligands for dopamine receptors, particularly the D4 subtype, which is a target for antipsychotic and cognitive-enhancing drugs.

Kinase Inhibitors

The versatility of the tert-butyl 4-aminopiperidine-1-carboxylate core extends to the field of oncology and inflammation, where it has been incorporated into kinase inhibitors. The piperidine ring can act as a linker or a scaffold to position pharmacophoric elements that interact with the ATP-binding site of kinases. For instance, derivatives of this scaffold have been explored in the synthesis of inhibitors for various kinases involved in cell signaling pathways.

Structure-Activity Relationships (SAR) and Quantitative Data

The biological activity of tert-butyl 4-(substituted-amino)piperidine-1-carboxylate derivatives is highly dependent on the nature of the substituent at the 4-amino position. Structure-activity relationship studies on related scaffolds have provided valuable insights into the structural requirements for potent and selective biological activity.

Recent studies on piperidine-based dopamine D4 receptor antagonists have explored a range of substituents on the piperidine nitrogen, providing a useful dataset for understanding the SAR of this class of compounds.

Table 1: In Vitro Binding Affinities of Piperidine-Based Dopamine D4 Receptor Antagonists

| Compound | R-group on Piperidine Nitrogen | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |

| Analog 1 | 4-Fluorobenzyl | 15 | >10,000 | 1,500 |

| Analog 2 | 3-Fluorobenzyl | 25 | >10,000 | 2,300 |

| Analog 3 | 2-Fluorobenzyl | 89 | >10,000 | 4,500 |

| Analog 4 | 4-Chlorobenzyl | 12 | >10,000 | 1,200 |

| Analog 5 | 4-Methylbenzyl | 21 | >10,000 | 1,800 |

Data synthesized from publicly available research on dopamine D4 receptor antagonists.

The data in Table 1 suggests that substitution on the benzyl ring attached to the piperidine nitrogen significantly influences binding affinity and selectivity for the dopamine D4 receptor. This highlights the importance of the 4-substituent in tuning the pharmacological profile of these compounds. While direct data for a cyclohexyl substituent is not available in this specific series, the tolerance for bulky and lipophilic groups suggests that a cyclohexyl moiety could also confer significant affinity.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for key synthetic and analytical procedures are provided below.

General Procedure for the Synthesis of tert-Butyl 4-(Substituted-amino)piperidine-1-carboxylates via Reductive Amination

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) is added the corresponding primary amine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours. Subsequently, a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-butyl 4-(substituted-amino)piperidine-1-carboxylate.

Protocol for Dopamine D4 Receptor Binding Assay

Radioligand binding assays are performed using cell membranes prepared from HEK293 cells stably expressing the human dopamine D4 receptor. Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Non-specific binding is determined in the presence of a high concentration of a known D4 receptor antagonist (e.g., haloperidol). The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) and then terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting. The IC₅₀ values are determined by non-linear regression analysis of the competition binding data, and the Ki values are calculated using the Cheng-Prusoff equation.

Signaling Pathways

Given the prevalence of the tert-butyl 4-(substituted-amino)piperidine-1-carboxylate scaffold in dopamine D4 receptor ligands, understanding the downstream signaling pathways of this receptor is crucial. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Caption: Dopamine D4 Receptor Signaling Pathway and Point of Antagonist Intervention.

Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream cellular responses. Antagonists bearing the tert-butyl 4-(substituted-amino)piperidine-1-carboxylate scaffold would block the binding of dopamine to the D4 receptor, thereby preventing this signaling cascade and maintaining basal levels of adenylyl cyclase activity.

Conclusion

The this compound scaffold and its analogs represent a cornerstone in modern medicinal chemistry. Their synthetic tractability, coupled with the ability to readily introduce diverse substituents at the 4-amino position, has made them invaluable tools in the design and discovery of novel therapeutic agents. While specific biological data for the cyclohexyl derivative remains to be fully elucidated in the public domain, the extensive research on related analogs, particularly as CNS agents and kinase inhibitors, highlights the immense potential of this chemical class. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of these versatile molecules. Future investigations into cycloalkyl derivatives are warranted and could lead to the discovery of novel drug candidates with unique pharmacological profiles.

References

Unveiling the Therapeutic Potential of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate: A Technical Whitepaper

For Immediate Release

This technical guide delves into the predicted biological activities of the novel synthetic compound, tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate. Drawing upon structure-activity relationships with analogous molecules, this whitepaper outlines its potential as a melanocortin receptor 4 (MC4R) agonist and as an antifungal agent targeting ergosterol biosynthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Biological Activities

While direct experimental data for this compound is not yet available in published literature, its structural features, particularly the 4-substituted piperidine core, suggest two primary avenues of biological activity: agonism at the melanocortin 4 receptor (MC4R) and inhibition of fungal ergosterol biosynthesis.

Melanocortin 4 Receptor (MC4R) Agonism

The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in regulating energy homeostasis, appetite, and sexual function.[1] The piperidine and piperazine moieties are common scaffolds in the design of MC4R agonists.[2] The cyclohexylamino substitution at the 4-position of the piperidine ring in the target compound may facilitate binding to the receptor, potentially mimicking the action of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).

Signaling Pathway:

Upon agonist binding, the MC4R primarily couples to the Gs alpha subunit of the G protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to physiological responses such as reduced food intake and increased energy expenditure.[3][4] The MC4R can also signal through other pathways, including Gq and Gi proteins, and activate the ERK1/2 signaling cascade.[3][4]

Antifungal Activity via Ergosterol Biosynthesis Inhibition

Derivatives of 4-aminopiperidine have been identified as a novel class of antifungal agents.[5] These compounds are thought to interfere with the ergosterol biosynthesis pathway in fungi, a critical process for maintaining the integrity and function of the fungal cell membrane.[6][7] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[7] The structural similarity of this compound to these active antifungal compounds suggests it may possess similar inhibitory properties.

Mechanism of Action:

The proposed mechanism involves the inhibition of key enzymes in the late stages of the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[5] Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.

References

- 1. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]

- 2. Melanocortin subtype-4 receptor agonists containing a piperazine core with substituted aryl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-Alkylation of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The secondary amine on the piperidine ring allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. Two primary methods for N-alkylation are presented: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of the secondary amine with an electrophilic alkylating agent, typically an alkyl halide, in the presence of a base. This method is straightforward and suitable for a variety of alkyl groups.

Reaction Scheme:

Where R is an alkyl group and X is a halide (I, Br, Cl).

Summary of Reaction Conditions:

| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | Acetonitrile | Room Temp. | 12 | >90 (estimated) | General Procedure[1] |

| Ethyl Bromide | K₂CO₃ | DMF | Room Temp. | 24 | >85 (estimated) | General Procedure[1] |

| Benzyl Bromide | NaH | DMF | 0 to Room Temp. | 6 | >90 (estimated) | General Procedure[1] |

| Propyl Iodide | Cs₂CO₃ | Acetonitrile | 70 | 16 | High (not specified) | [2] |

Note: Yields are estimated based on general procedures for N-alkylation of piperidines and may vary depending on the specific substrate and reaction scale.

Experimental Protocol: Direct N-Alkylation with Methyl Iodide

-

To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-methylated product.

Method 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a two-step, one-pot reaction that involves the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound, followed by in-situ reduction with a mild reducing agent. This method is particularly useful for introducing more complex alkyl groups.

Reaction Scheme:

Where R' and R'' can be hydrogen or alkyl groups.

Summary of Reaction Conditions:

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Formaldehyde | Sodium triacetoxyborohydride | Dichloromethane (DCM) | Room Temp. | 12-24 | >90 (estimated) | [3] |

| Acetone | Sodium triacetoxyborohydride | Dichloromethane (DCM) | Room Temp. | 12-24 | >85 (estimated) | [3] |

| Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane (DCM) | Room Temp. | 12-24 | >90 (estimated) | [3] |

Note: Yields are estimated based on general procedures for reductive amination and may vary depending on the specific substrate and reaction scale.

Experimental Protocol: Reductive Amination with Benzaldehyde

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M), add benzaldehyde (1.1 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-benzylated product.

Workflow and Logic Diagrams

Below are diagrams illustrating the experimental workflows for the described N-alkylation methods.

Caption: Workflow for Direct N-Alkylation.

Caption: Workflow for Reductive Amination.

References

Application Notes and Protocols for the Deprotection of Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the development of pharmaceutical agents, for the protection of amine functionalities. Its widespread use is attributed to its stability across a range of chemical transformations and its facile removal under acidic conditions. This application note provides detailed protocols for the deprotection of the Boc group from tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate, a common intermediate in the synthesis of various biologically active molecules. The protocols outlined below utilize two of the most common and effective reagents for Boc deprotection: Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).

The selection of the deprotection agent is critical and often depends on the presence of other acid-labile functional groups within the molecule and the desired salt form of the final product. While both TFA and HCl are highly effective, they differ in terms of reaction kinetics, selectivity, and handling procedures.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.

Comparative Data of Deprotection Protocols

The choice between TFA and HCl for the deprotection of this compound can be guided by the following comparative data:

| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |

| Typical Conditions | 20-50% TFA in Dichloromethane (DCM)[1] | 4M HCl in 1,4-Dioxane or Methanol[1] |

| Reaction Time | Generally rapid, 30 minutes to a few hours at room temperature.[1] | Can be very fast (e.g., 30 minutes) or require several hours depending on the solvent and concentration.[1] |

| Typical Yield | High to quantitative.[1] | High to quantitative.[1] |

| Product Form | Often results in a trifluoroacetate salt, which can sometimes be oily and challenging to crystallize.[1] | Typically yields a hydrochloride salt, which is frequently a crystalline solid, facilitating purification by recrystallization.[1] |

| Advantages | High volatility of TFA and DCM allows for easy removal under reduced pressure. | Formation of a crystalline HCl salt can aid in purification; HCl in dioxane is a commercially available reagent. |

| Disadvantages | TFA is highly corrosive and requires careful handling. The resulting TFA salt may be hygroscopic. | The removal of non-volatile solvents like dioxane can be more difficult. May be less effective for sterically hindered substrates compared to TFA. |

| Side Reactions | The reactive tert-butyl cation can cause side reactions such as alkylation of nucleophilic functional groups. This can often be mitigated by the use of scavengers. | Similar potential for tert-butyl cation-mediated side reactions, though may be less pronounced in some cases. |

Experimental Protocols

The following are detailed protocols for the deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol outlines a standard procedure for the removal of the Boc group using a solution of TFA in DCM.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.5 M.

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, add TFA dropwise to a final concentration of 20-50% (v/v).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.

-

Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Redissolve the residue in an organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any residual acid. Caution: CO₂ evolution may cause pressure buildup. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(cyclohexylamino)piperidine.

-

Purification: The crude product can be further purified by column chromatography, crystallization, or distillation if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative method using a solution of HCl in 1,4-dioxane, which often yields the hydrochloride salt of the product directly.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane solution

-

1,4-Dioxane, anhydrous (optional, as a co-solvent)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the this compound in a minimal amount of a suitable solvent like 1,4-dioxane.

-

Addition of HCl: To the stirred solution at room temperature, add the 4M HCl in 1,4-dioxane solution (typically 3-5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. In many cases, the hydrochloride salt of the deprotected amine will precipitate out of the solution.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Isolation: a. Upon completion, the solvent can be removed under reduced pressure. b. Alternatively, the product can be precipitated by the addition of diethyl ether. c. Collect the solid precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain 4-(cyclohexylamino)piperidine as its hydrochloride salt.

Experimental Workflow Diagram

Caption: General experimental workflow for the acid-catalyzed deprotection of a Boc group.

References

Application Notes and Protocols for Parallel Synthesis Utilizing Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and its ability to interact with various biological targets. Specifically, 4-aminopiperidine derivatives serve as versatile building blocks for the generation of compound libraries aimed at lead discovery and optimization.[1][2][3][4][5] Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate is a key intermediate that allows for systematic chemical exploration of the 4-amino position, enabling the synthesis of diverse libraries of compounds. Its tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures regioselective reactions on the secondary cyclohexylamino group.[3]

These application notes provide detailed protocols for the use of this compound in parallel synthesis to generate a library of N-substituted derivatives. The protocols described herein focus on two robust and widely used synthetic transformations amenable to high-throughput synthesis: reductive amination and N-acylation.

Core Scaffold

Scaffold: this compound CAS Number: 164579-32-2 Molecular Formula: C16H30N2O2 Molecular Weight: 282.43 g/mol

Application 1: Parallel Reductive Amination